![molecular formula C9H7BrF2N2 B2621006 5-Bromo-2-(2,2-difluoroethylamino)benzonitrile CAS No. 1545570-06-6](/img/structure/B2621006.png)
5-Bromo-2-(2,2-difluoroethylamino)benzonitrile
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been used as precursors for the synthesis of thermally activated delayed fluorescence (tadf) dyes in oled applications and apis in antitumor and anti-inflammatory applications .
Mode of Action
It can be inferred that the bromide and difluoroethylamino substituents display different reactivities, thus enabling selective substitution reactions .
Biochemical Pathways
Similar compounds have been used in the synthesis of tadf dyes and apis, suggesting that they may interact with biochemical pathways related to these applications .
Result of Action
Similar compounds have been used in the synthesis of tadf dyes and apis, suggesting that they may have effects at the molecular and cellular levels related to these applications .
Action Environment
The stability and efficacy of similar compounds used in the synthesis of tadf dyes and apis may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Advantages and Limitations for Lab Experiments
BDEB has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells, its low toxicity profile, and its potential as a lead compound for developing new anticancer drugs. However, BDEB also has some limitations, such as its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
For BDEB research include the development of new anticancer drugs, optimization of the synthesis method, and investigation of its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of BDEB involves the reaction of 5-bromo-2-nitrobenzoic acid with 2,2-difluoroethylamine in the presence of a reducing agent. The reaction results in the formation of BDEB as a white crystalline solid. The yield of BDEB can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.
Scientific Research Applications
BDEB has been used in various scientific research applications, including cancer research, drug discovery, and chemical biology. BDEB has been shown to inhibit the growth of cancer cells by interfering with the microtubule dynamics, which is a crucial process for cell division. BDEB has also been used as a tool for studying the structure and function of microtubules and their associated proteins. Furthermore, BDEB has been used as a lead compound for developing new anticancer drugs.
properties
IUPAC Name |
5-bromo-2-(2,2-difluoroethylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2/c10-7-1-2-8(6(3-7)4-13)14-5-9(11)12/h1-3,9,14H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFUUXPSANRPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)NCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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